molecular formula C10H7F6NO2 B8250680 Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate

Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate

Cat. No.: B8250680
M. Wt: 287.16 g/mol
InChI Key: PLLPIKFMVZIWBQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7F6NO2. It is characterized by the presence of two trifluoromethyl groups attached to a benzoate structure, along with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts acylation followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction pathways can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-trifluoromethylbenzoate: Similar structure but with only one trifluoromethyl group.

    2,6-Bis(trifluoromethyl)benzoic acid: Lacks the amino group but has two trifluoromethyl groups.

    4-Amino-2-trifluoromethylbenzonitrile: Contains a nitrile group instead of a benzoate ester

Uniqueness

Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate is unique due to the presence of both amino and trifluoromethyl groups, which confer distinct chemical properties and potential for diverse applications. The combination of these functional groups makes it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

methyl 2-amino-4,6-bis(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO2/c1-19-8(18)7-5(10(14,15)16)2-4(3-6(7)17)9(11,12)13/h2-3H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLPIKFMVZIWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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